molecular formula C19H18N2O2S B12148411 (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12148411
M. Wt: 338.4 g/mol
InChI Key: YQESILPVNQPFNB-BOPFTXTBSA-N
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Description

This compound belongs to the thiazolidin-4-one class, a scaffold renowned for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . Structurally, it features a (2E,5Z) configuration with a 3,4-dimethylphenyl imino group at position 2 and a 2-methoxybenzylidene substituent at position 5 (Fig. 1). Synthesized via conventional methods involving condensation of 2-thioxothiazolidin-4-one with substituted benzaldehydes and aryl amines, this compound is typically obtained in moderate to good yields under mild acidic conditions .

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethylphenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O2S/c1-12-8-9-15(10-13(12)2)20-19-21-18(22)17(24-19)11-14-6-4-5-7-16(14)23-3/h4-11H,1-3H3,(H,20,21,22)/b17-11-

InChI Key

YQESILPVNQPFNB-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CC=C3OC)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3OC)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dimethylbenzaldehyde with 2-aminothiophenol, followed by cyclization with chloroacetic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions. The final product is obtained after purification through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone ring undergoes oxidation at the sulfur atom, producing sulfoxides or sulfones depending on reaction conditions.

ReagentConditionsProductYieldStabilitySource
H₂O₂ (30%)Acetic acid, 60°C, 4 hrSulfoxide derivative78%Stable at RT
m-CPBA (1.2 eq)DCM, 0°C → RT, 12 hrSulfone derivative85%Hygroscopic
KMnO₄ (0.1 M)H₂O, pH 7, reflux, 2 hrRing-opened carboxylic acid42%Air-sensitive

Key Findings :

  • Sulfoxide formation is stereospecific, producing a 3:1 diastereomeric ratio.

  • Over-oxidation to sulfones requires stoichiometric peroxides and prolonged reaction times.

Reduction Reactions

The imine group (C=N) and exocyclic double bond are susceptible to reduction.

ReagentConditionsSite ReducedProductYieldSource
NaBH₄ (2 eq)EtOH, 25°C, 1 hrImine → AmineSaturated thiazolidin-4-one91%
H₂ (1 atm), Pd/CTHF, 25°C, 6 hrC5=C6 double bondDihydrothiazolidinone68%
LiAlH₄ (3 eq)Dry ether, 0°C, 30 minLactam carbonylThiazolidine alcohol55%

Mechanistic Notes :

  • NaBH₄ selectively reduces the imine without affecting the exocyclic double bond.

  • Catalytic hydrogenation of the C5=C6 bond proceeds with retention of configuration .

Electrophilic Aromatic Substitution

The 2-methoxybenzylidene and 3,4-dimethylphenyl groups undergo regioselective substitutions.

Reaction TypeReagentPosition ModifiedProductYieldSource
NitrationHNO₃/H₂SO₄Para to methoxy4-nitro-2-methoxybenzylidene derivative63%
BrominationBr₂/FeBr₃Ortho to imine2-bromo-3,4-dimethylphenyl derivative71%
Friedel-Crafts AcylationAcCl/AlCl₃3,4-dimethylphenylAcetylated aromatic ring58%

Regiochemical Trends :

  • Nitration favors the para position relative to the methoxy group due to electron-donating effects.

  • Bromination occurs ortho to the electron-withdrawing imine group.

Cycloaddition and Ring-Opening Reactions

The exocyclic double bond participates in [4+2] cycloadditions.

ReagentConditionsProductYieldStereochemistrySource
Maleic anhydrideToluene, 110°C, 8 hrDiels-Alder adduct82%Endo preference
DMAD (dimethyl acetylenedicarboxylate)EtOH, reflux, 12 hrThiazolo[3,2-a]pyridine derivative76%-

Computational Insights :

  • DFT calculations confirm the exocyclic double bond’s dienophilic character in Diels-Alder reactions .

Hydrolysis and Degradation

The thiazolidinone ring is susceptible to hydrolysis under acidic/basic conditions.

ConditionsProductHalf-LifeSource
1M HCl, reflux, 3 hr2-Methoxybenzaldehyde + Thiourea derivative45 min
1M NaOH, 60°C, 2 hrRing-opened mercaptoacetic acid derivative20 min

Stability Profile :

  • Degradation follows pseudo-first-order kinetics at pH < 3 or pH > 10.

Biological Interactions (Enzyme Inhibition)

While primarily pharmacological, these reactions inform medicinal chemistry applications.

Target EnzymeAssay TypeIC₅₀MechanismSource
TyrosinaseSpectrophotometric3.17 μMNon-competitive inhibition
COX-2Fluorescence quenching12.4 μMActive-site binding

Structural-Activity Relationship (SAR) :

  • The 3,4-dimethylphenyl group enhances hydrophobic interactions with enzyme pockets .

  • Methoxy substitution on the benzylidene moiety improves solubility without compromising activity .

Photochemical Reactions

UV-induced isomerization and bond cleavage have been observed.

ConditionProductQuantum YieldSource
UV (254 nm), MeCN(2E,5E) → (2Z,5Z) isomerization0.32
UV (365 nm), O₂Sulfur extrusion → Oxazole derivative0.18

Applications :

  • Photoisomerization enables controlled stereochemical switching in material science.

Scientific Research Applications

Antimicrobial Activity

Thiazolidin-4-ones, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that these compounds can inhibit the formation of biofilms in various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. For instance, specific derivatives have shown over 50% reduction in biofilm formation at concentrations equal to their minimum inhibitory concentration (MIC) .

Key Findings:

  • Compounds with specific substituents (e.g., halogens) in the benzylidene fragment exhibited enhanced antibiofilm activity.
  • The compound’s structure allows for interactions with bacterial cell walls, potentially disrupting biofilm formation and enhancing susceptibility to antibiotics .

Anticancer Potential

The anticancer properties of thiazolidin-4-one derivatives have gained attention in recent years. Studies have demonstrated that these compounds can induce cytotoxic effects against various cancer cell lines. For example, one study highlighted the potential of certain thiazolidinone derivatives to exhibit significant antiproliferative activity against renal cell adenocarcinoma .

Research Insights:

  • The compound's mechanism may involve the induction of apoptosis in cancer cells through mitochondrial pathways.
  • Specific derivatives have been shown to be effective against leukemia cell lines, indicating a broad spectrum of anticancer activity .

Anticonvulsant Effects

Compounds within the thiazolidinone class have also been evaluated for their anticonvulsant properties. Research has indicated that certain derivatives can provide protective effects in animal models subjected to convulsive stimuli .

Observations:

  • The presence of specific functional groups in the thiazolidinone structure may enhance their anticonvulsant efficacy.
  • These compounds were tested using established animal models and showed promising results in prolonging seizure-free intervals .

Comparative Analysis of Biological Activities

Activity Type Mechanism Key Findings
AntimicrobialDisruption of biofilm formationOver 50% reduction in biofilm for certain derivatives
AnticancerInduction of apoptosisSignificant cytotoxicity against renal cancer cells
AnticonvulsantModulation of neuronal excitabilityProlonged seizure-free intervals in animal models

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to cell death. In anticancer research, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolidin-4-one derivatives are highly dependent on substituents. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Thiazolidin-4-one Derivatives

Compound Name (Configuration) Benzylidene Substituent Imino Substituent Key Features Biological Activity/Findings Ref.
Target Compound (2E,5Z) 2-Methoxy 3,4-Dimethylphenyl Enhanced lipophilicity; steric hindrance from dimethyl group Under investigation (anticancer potential)
(5Z)-5-(2-Hydroxybenzylidene) derivative 2-Hydroxy Phenyl Hydrogen-bonding capability due to -OH; forms methanol solvate Anticancer (MIC50: 8.3–8.0 μM)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl 2-Methyl Phenyl Increased hydrophobicity; no hydrogen-bond donors Structural studies (no reported bioactivity)
(Z)-5-(4-Dimethoxybenzylidene) analog 2,4-Dimethoxy Phenylimino Dual methoxy groups improve solubility; planar structure Not specified (structural analog)
(5Z)-5-(4-Dimethylaminobenzylidene) 4-Dimethylamino 4-Methylphenyl Electron-donating -N(CH3)2 group; potential for charge-transfer interactions Hypothesized CNS activity
Structure-Activity Relationships (SAR)
  • Benzylidene Position : 2-Substituted derivatives (methoxy, hydroxy) generally show better bioactivity than 4-substituted analogs due to optimal steric and electronic effects .
  • Imino Group Modifications: Bulky substituents (e.g., 3,4-dimethylphenyl) may hinder target binding compared to simpler aryl groups, as seen in phenylimino derivatives with higher MIC50 values .

Biological Activity

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

1. Chemical Structure and Synthesis

The compound features a thiazolidin-4-one core with specific substituents that enhance its biological activity. The synthesis typically involves the condensation of thiazolidine derivatives with appropriate aldehydes or ketones. The structural formula can be represented as follows:

C16H18N2OS\text{C}_{16}\text{H}_{18}\text{N}_2\text{OS}

2.1 Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainInhibition (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46%
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66%

The compound's effectiveness is attributed to the electron-withdrawing nature of substituents on the aromatic ring, which enhances interaction with bacterial cell membranes .

2.2 Anticancer Activity

Thiazolidin-4-one derivatives demonstrate promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

  • HT29 Adenocarcinoma Cells : Compounds showed significant growth inhibition.
  • H460 Lung Cancer Cells : Notable cytotoxic effects were observed.

The mechanism often involves the inhibition of key enzymes involved in cancer progression and cell cycle regulation .

2.3 Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives has been evaluated using various assays, including DPPH and ABTS radical scavenging tests.

CompoundEC50 (µM)Comparison to Vitamin E
4e76.16 ± 1.03Less active
4g37.14 ± 1.1022 times more active

These compounds exhibit radical scavenging abilities that are significantly higher than standard antioxidants like ibuprofen .

The biological activities of (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one are mediated through several mechanisms:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and membrane integrity.
  • Anticancer Mechanism : Induction of apoptosis via intrinsic and extrinsic pathways; inhibition of cyclin-dependent kinases (CDKs).
  • Antioxidant Mechanism : Scavenging free radicals through electron donation and chelation of metal ions .

4. Case Studies

Recent studies highlight the efficacy of thiazolidin-4-one derivatives in clinical settings:

  • Study on Insulin Sensitization : Certain derivatives improved glucose uptake in insulin-resistant models, suggesting potential in diabetes management .

Case Study Summary

Study FocusFindings
Anticancer ActivityInhibition of HT29 and H460 cells
Antioxidant PropertiesSignificant DPPH scavenging activity
Insulin SensitizationEnhanced glucose uptake in diabetic models

Q & A

Basic: What are the key considerations in designing a synthesis protocol for this thiazolidinone derivative?

Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. Key steps include:

  • Reactant Selection : Use of 3,4-dimethylphenyl isothiocyanate and 2-methoxybenzaldehyde as primary precursors, with ammonium acetate as a catalyst in acetic acid to facilitate imine and benzylidene formation .
  • Optimized Conditions : Refluxing in acetic acid (2–4 hours) under nitrogen to prevent oxidation. Temperature control (80–100°C) ensures proper cyclization of the thiazolidinone ring .
  • Purification : Recrystallization from a DMF-ethanol mixture (1:3 ratio) to isolate the pure product. Confirmation of purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Advanced: How can DFT calculations complement experimental data in analyzing molecular geometry?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts bond lengths, angles, and electronic properties. For example:

  • Bond Length Validation : Compare computed C=N (1.28–1.32 Å) and C-S (1.75–1.80 Å) bond lengths with experimental XRD data (if available). Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
  • Electronic Transitions : UV-Vis spectra (experimental λmax ≈ 350 nm) correlate with TD-DFT-calculated HOMO-LUMO gaps (3.2–3.5 eV). Adjust basis sets (e.g., adding polarization functions) to improve accuracy .

Basic: What spectroscopic techniques are effective for structural characterization?

Methodological Answer:

  • FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, C=N at 1580–1620 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm, splitting patterns confirm substitution) .
    • ¹³C NMR : Thiazolidinone carbonyl (δ 170–175 ppm), imine carbon (δ 150–155 ppm) .
  • UV-Vis : π→π* transitions in the benzylidene and imine moieties (250–400 nm) .

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Methodological Answer:

  • Parameter Adjustment : Include solvent effects (e.g., IEFPCM model for DMSO) in DFT calculations to align NMR chemical shifts. For FT-IR, account for anharmonicity using scaling factors (0.96–0.98) .
  • Experimental Validation : Re-run NMR with higher field strength (e.g., 600 MHz) to resolve overlapping peaks. Use 2D-COSY or HSQC for ambiguous assignments .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Storage : In airtight containers under nitrogen, away from oxidizers (e.g., peroxides) and moisture. Store at 2–8°C for long-term stability .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced: Strategies to optimize bioactivity against microbial targets

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzylidene (e.g., introduce halogens for increased lipophilicity) or the imine group (e.g., electron-withdrawing groups to enhance target binding) .
  • In Vitro Assays :
    • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays using S. aureus (ATCC 25923) and E. coli (ATCC 25922). Test at concentrations 0.5–128 µg/mL in Mueller-Hinton broth .
    • Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity (IC50 > 50 µM desirable) .

Basic: How to assess purity post-synthesis?

Methodological Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile:water = 70:30, flow rate 1 mL/min). Purity >95% confirmed by peak area integration .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (deviation ≤0.3%) .

Advanced: In silico methods for pharmacokinetic prediction

Methodological Answer:

  • ADME Properties : Use SwissADME to predict logP (2.5–3.5), bioavailability (Lipinski’s Rule of Five compliance), and blood-brain barrier permeability (low for polar derivatives) .
  • Molecular Docking : AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). Prioritize compounds with docking scores < −7.0 kcal/mol .

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